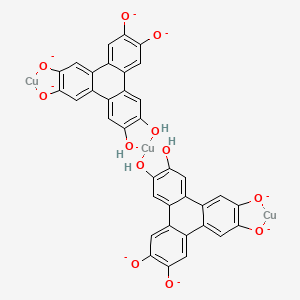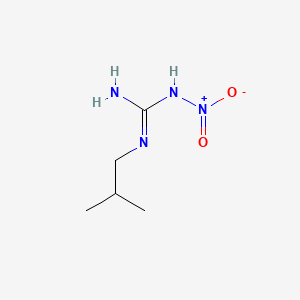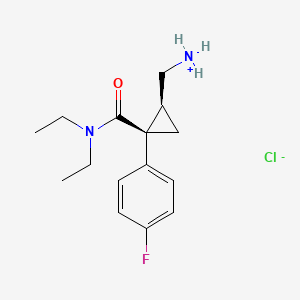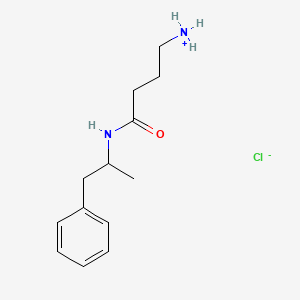
4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride is a chemical compound with a complex structure that includes an azanium ion and a chloride ion. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride typically involves the reaction of 4-oxo-4-(1-phenylpropan-2-ylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In industrial settings, the production of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-4-(1-phenylpropan-2-ylamino)butanoic acid
- 4-oxo-4-(1-phenylpropan-2-ylamino)butylamine
Uniqueness
Compared to similar compounds, [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride has unique properties due to the presence of the azanium ion. This gives it distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
14379-19-2 |
|---|---|
Fórmula molecular |
C13H21ClN2O |
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(15-13(16)8-5-9-14)10-12-6-3-2-4-7-12;/h2-4,6-7,11H,5,8-10,14H2,1H3,(H,15,16);1H |
Clave InChI |
WDDVWAOEVHIUMF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)CCC[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
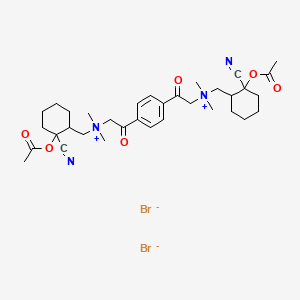
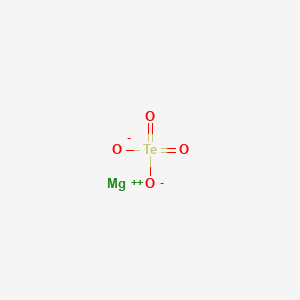
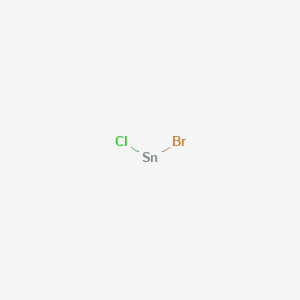

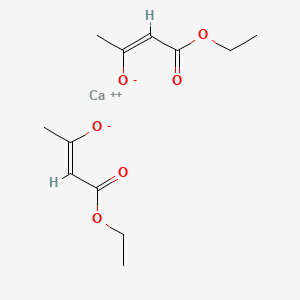
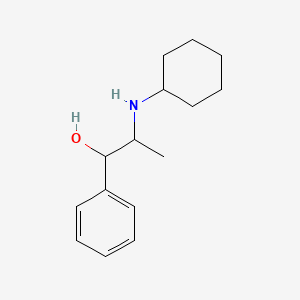
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
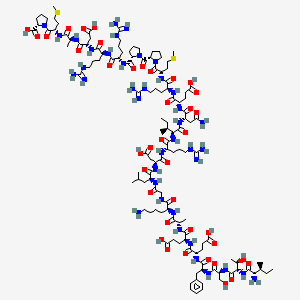
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
